4-(2-Aminofenil)morfolin-3-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

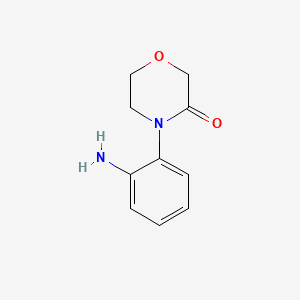

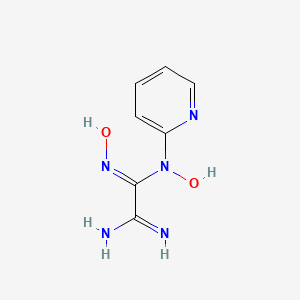

4-(2-Aminophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of morpholine, a heterocyclic amine, and features an aminophenyl group attached to the morpholinone ring

Aplicaciones Científicas De Investigación

4-(2-Aminophenyl)morpholin-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It serves as a key intermediate in the production of anticoagulant drugs like rivaroxaban.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Aminophenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It plays a crucial role at the convergence point of the extrinsic and intrinsic coagulation pathways .

Mode of Action

4-(2-Aminophenyl)morpholin-3-one serves as a P4-ligand within the enzyme pocket of Factor Xa . By binding to this site, it inhibits the action of Factor Xa, thereby preventing the conversion of prothrombin to thrombin via proteolysis . This inhibition effectively controls thrombogenesis with a minimal effect on bleeding .

Biochemical Pathways

The compound primarily affects the coagulation pathway . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a reduction in thrombin generation and ultimately, a decrease in the formation of blood clots .

Pharmacokinetics

Rivaroxaban has good oral bioavailability and a predictable pharmacokinetic profile, which may suggest similar properties for 4-(2-Aminophenyl)morpholin-3-one .

Result of Action

The primary molecular effect of 4-(2-Aminophenyl)morpholin-3-one is the inhibition of Factor Xa . This leads to a decrease in thrombin generation and a subsequent reduction in blood clot formation . At the cellular level, this can prevent the aggregation of platelets and the formation of a fibrin clot, thereby reducing the risk of thromboembolic events .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)morpholin-3-one typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP) to form nitro morpholinone.

Industrial Production Methods

For industrial-scale production, a novel process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite and a catalyst. This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst, followed by a one-pot transformation to 4-(2-Aminophenyl)morpholin-3-one through hydrogenation .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminophenyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions, such as the one involving Pd-C and hydrogen, are common for this compound.

Substitution: The aminophenyl group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Sodium or calcium hypochlorite is commonly used as an oxidizing agent.

Reduction: Palladium on carbon (Pd-C) and hydrogen are typical reagents for reduction reactions.

Substitution: Various catalysts and bases, such as phenylboronic acid and sodium hydride, are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of 4-(2-Aminophenyl)morpholin-3-one, depending on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Aminophenyl)morpholin-3-one: This compound is structurally similar but has the amino group attached to the para position of the phenyl ring.

Morpholin-3-one Derivatives: Various derivatives of morpholin-3-one, such as those with different substituents on the phenyl ring, are also similar in structure and properties.

Uniqueness

4-(2-Aminophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and in various research applications.

Propiedades

IUPAC Name |

4-(2-aminophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPYISYUMOZZAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)